molecular formula C11H13ClF3NO2 B1420221 (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1193388-47-4

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No. B1420221
M. Wt: 283.67 g/mol
InChI Key: VDLVPMSFVUDRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride” is a chemical compound with the molecular formula C11H12F3NO2•HCl . It has a molecular weight of 283.67 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3NO2.ClH/c12-11(13,14)7-15-6-8-1-2-9-10(5-8)17-4-3-16-9;/h1-2,5,15H,3-4,6-7H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, or solubility, are not provided in the available resources.

Scientific Research Applications

Antibacterial and Enzyme Inhibitor Applications

  • Synthesis of N-Substituted Derivatives for Antibacterial Activity : The compound has been used in the synthesis of N-substituted derivatives which exhibited potent antibacterial activity and moderate inhibitory action against lipoxygenase enzyme, indicating potential therapeutic applications in bacterial infections and inflammation-related conditions (Abbasi et al., 2017).

  • Development of Antibacterial and Antifungal Agents : Another study focused on synthesizing compounds with the said chemical as a base structure, resulting in molecules with significant antibacterial and antifungal potentials, particularly against certain microbial strains, showcasing its relevance in developing antimicrobial agents (Abbasi et al., 2020).

Potential Therapeutic Compounds Synthesis

  • Synthesis of Carboxamides and Derivatives : Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin, which is structurally related to the compound , are precursors for potential therapeutic compounds. This highlights its role in drug discovery and development (Bozzo et al., 2003).

  • Anticonvulsant Activity of Amino Amides and Esters : Derivatives based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl) structures, similar to the compound , have shown anticonvulsant activities. This suggests its potential application in the development of treatments for seizure disorders (Arustamyan et al., 2019).

Enzyme Inhibition and Disease Treatment Research

  • Anti-Diabetic Agent Synthesis : The compound has been utilized in the synthesis of molecules with anti-diabetic potentials, showcasing its application in diabetes research and treatment (Abbasi et al., 2023).

  • Application in Alzheimer's Disease and Type-2 Diabetes : Studies have synthesized new derivatives indicating moderate inhibitory potential against enzymes relevant to Alzheimer's disease and Type-2 diabetes, demonstrating its significance in research for these conditions (Abbasi et al., 2019).

Biocatalysis in Chiral Synthesis

  • Biocatalysis for Chiral Building Blocks : The compound has been used in biocatalytic processes to produce chiral synthons, essential for the synthesis of various therapeutic agents, indicating its importance in pharmaceutical manufacturing (Mishra et al., 2016).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the use of this compound would depend on the results of ongoing research. As it is used for research purposes , it could potentially be involved in the development of new materials, pharmaceuticals, or other applications.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)7-15-6-8-1-2-9-10(5-8)17-4-3-16-9;/h1-2,5,15H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLVPMSFVUDRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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